molecular formula C15H21NO3 B14182057 tert-Butyl (2R)-2-benzamidobutanoate CAS No. 923276-12-4

tert-Butyl (2R)-2-benzamidobutanoate

Cat. No.: B14182057
CAS No.: 923276-12-4
M. Wt: 263.33 g/mol
InChI Key: KOJSXEASEWWTDV-GFCCVEGCSA-N
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Description

tert-Butyl (2R)-2-benzamidobutanoate is a protected amino acid derivative of significant value in synthetic and medicinal chemistry. This compound serves as a crucial chiral building block for the synthesis of more complex peptides and bioactive molecules . The tert-butyl ester group is a widely used protecting group that enhances the compound's stability and alters its solubility profile for use in various synthetic steps; it is readily cleaved under mild acidic conditions to reveal the free carboxylic acid . The benzamido moiety attached to the stereogenic center provides a rigid aromatic ring, which can be instrumental in influencing the conformational properties of the final target molecule. Researchers primarily utilize this chiral synthon in the development of active pharmaceutical ingredients (APIs), particularly in constructing key fragments for potential protease inhibitors, receptor agonists/antagonists, and other pharmacologically active targets . Its defined (R) absolute configuration at the alpha-carbon allows for the stereoselective synthesis of enantiomerically pure compounds, making it indispensable for studying structure-activity relationships (SAR). This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

923276-12-4

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl (2R)-2-benzamidobutanoate

InChI

InChI=1S/C15H21NO3/c1-5-12(14(18)19-15(2,3)4)16-13(17)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3,(H,16,17)/t12-/m1/s1

InChI Key

KOJSXEASEWWTDV-GFCCVEGCSA-N

Isomeric SMILES

CC[C@H](C(=O)OC(C)(C)C)NC(=O)C1=CC=CC=C1

Canonical SMILES

CCC(C(=O)OC(C)(C)C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Chemical Transformations and Reactivity Profiles of Tert Butyl 2r 2 Benzamidobutanoate

Reactions Involving the Benzamido Nitrogen

The benzamido group, an amide moiety, plays a crucial role in the reactivity of the title compound. The nitrogen atom's lone pair of electrons can participate in various reactions, and the entire group can be selectively removed or further functionalized.

Further Functionalization of the Amide Nitrogen

The nitrogen atom of the benzamido group can undergo further reactions, such as N-alkylation and N-acylation, to introduce additional functional groups. These transformations can be valuable for modifying the properties of the molecule or for building more complex structures.

N-Alkylation: The N-alkylation of N-protected amino acids can be achieved using a hindered alkoxide base, such as potassium tert-butoxide, in the presence of an alkyl halide (e.g., methyl iodide) in an inert solvent like tetrahydrofuran (B95107) (THF). google.com This method has been shown to be effective for the N-alkylation of Nα-Boc-protected amino acids and could likely be adapted for the N-alkylation of the benzamido nitrogen in tert-Butyl (2R)-2-benzamidobutanoate. google.com Direct catalytic N-alkylation of α-amino acid esters and amides using alcohols has also been reported, offering a more atom-economical approach. nih.gov

N-Acylation: The introduction of a second acyl group at the amide nitrogen can be achieved using acylating agents. While less common for benzamido groups, conditions used for the N-acylation of other amino acid derivatives could be explored. For instance, the use of acyl chlorides or anhydrides in the presence of a suitable base could potentially lead to the formation of N-acyl-N-benzoyl derivatives.

Reactions at the Ester Group

The tert-butyl ester is another key functional group that dictates the reactivity of this compound. It can be cleaved to reveal the carboxylic acid or converted into other functional groups like amides.

Hydrolytic Cleavage to the Carboxylic Acid

The tert-butyl ester is known to be labile under acidic conditions, providing a convenient method for its removal to yield the corresponding carboxylic acid, (2R)-2-benzamidobutanoic acid. This deprotection is typically achieved by treatment with acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). researchgate.net

The mechanism of acid-catalyzed hydrolysis involves the protonation of the ester carbonyl oxygen, followed by the cleavage of the C-O bond to form a stable tert-butyl cation and the carboxylic acid. researchgate.net The tert-butyl cation is subsequently neutralized, often by forming isobutylene (B52900). researchgate.net The use of aqueous phosphoric acid has also been reported as an effective and environmentally benign reagent for the deprotection of tert-butyl esters. organic-chemistry.org

ReagentConditionsProduct
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)(2R)-2-Benzamidobutanoic Acid
Aqueous Phosphoric Acid-(2R)-2-Benzamidobutanoic Acid

Transamidation and Amidation Reactions at the Ester Carbonyl

The tert-butyl ester of this compound can be converted into an amide through transamidation or direct amidation reactions. These transformations provide a route to a variety of butanamide derivatives.

Amidation: A practical one-pot synthesis of amides from tert-butyl esters has been developed. researchgate.netorganic-chemistry.orgacs.org This method involves the in situ generation of an acid chloride intermediate from the tert-butyl ester using a chlorinating agent like α,α-dichlorodiphenylmethane and a catalyst such as tin(II) chloride. researchgate.netorganic-chemistry.orgacs.org The resulting acid chloride can then react with a variety of amines to afford the corresponding amides in high yields under mild conditions. researchgate.netorganic-chemistry.orgacs.org

Transamidation: The direct reaction of the ester with an amine to form a new amide, known as transamidation, can also be achieved. Base-promoted direct amidation of esters, for instance using potassium tert-butoxide in DMSO, has been reported as an efficient method. nih.gov Additionally, tert-butyl nitrite (B80452) has been used to promote the transamidation of secondary amides under metal- and catalyst-free conditions, which may offer a potential route for the transformation of the ester group in the target compound. researchgate.netrsc.org

ReactionReagentsProduct
Amidation1. α,α-dichlorodiphenylmethane, SnCl₂ 2. Amine (R'NH₂)(2R)-2-Benzamido-N-R'-butanamide
TransamidationAmine (R'NH₂), Base (e.g., K-OtBu)(2R)-2-Benzamido-N-R'-butanamide

Stereochemical Retention and Transformations

The chiral center at the C2 position is a critical feature of this compound. The stereochemical outcome of reactions involving this compound is of paramount importance, particularly in the synthesis of enantiomerically pure molecules.

In many of the reactions described, such as the hydrolytic cleavage of the ester group or further functionalization of the amide nitrogen, the reaction conditions are generally mild enough to expect retention of the (R)-configuration at the C2 stereocenter. However, the potential for epimerization or racemization must always be considered, especially under basic or harsh acidic conditions.

Epimerization in peptide synthesis, a closely related field, is a well-documented phenomenon. nih.govu-tokyo.ac.jp It can occur through two main pathways: direct enolization of the α-proton or the formation of an oxazol-5(4H)-one intermediate. nih.gov The latter is particularly relevant for N-acyl amino acid derivatives. The formation of an oxazolone (B7731731) intermediate is facilitated by strong activation of the carboxyl group and can lead to a loss of stereochemical integrity. nih.gov

The nature of the N-acyl group, the solvent, and the temperature can all influence the extent of epimerization. u-tokyo.ac.jpnih.gov For instance, the use of polar solvents and elevated temperatures can increase the rate of epimerization. u-tokyo.ac.jp Therefore, when performing chemical transformations on this compound, careful selection of reaction conditions is crucial to maintain the desired stereochemistry. Analytical techniques such as chiral HPLC or NMR with chiral solvating agents are essential to verify the enantiomeric purity of the products. researchgate.net

Maintenance of the (2R)-Stereocenter During Reactions

A critical consideration in the chemical manipulation of this compound is the preservation of the stereochemical integrity at the C2 position. The susceptibility of the α-proton to abstraction under basic conditions can lead to racemization, a common issue in reactions involving N-acylated amino acid derivatives.

Factors Influencing Stereochemical Stability:

The stability of the (2R)-stereocenter is influenced by several factors, including the reaction conditions and the nature of the reagents employed.

FactorInfluence on Stereochemical StabilityRationale
Base Strength Strong bases can increase the risk of racemization.Abstraction of the α-proton by a strong base leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical information.
Temperature Higher temperatures can promote racemization.Increased thermal energy can overcome the activation barrier for proton abstraction and subsequent enolization.
Solvent Polar aprotic solvents may facilitate racemization.Solvents that can stabilize the enolate intermediate can favor the racemization pathway.

This table is based on general principles of amino acid chemistry and may not reflect specific experimental data for this compound.

Research on related N-benzoyl amino acids has shown that racemization can occur during activation of the carboxyl group, for instance, in peptide coupling reactions. This is often attributed to the formation of an azlactone (oxazolone) intermediate, which has a more acidic α-proton. mdpi.com While the tert-butyl ester in the target molecule is generally not directly involved in such activations, any reaction that creates a partial positive charge on the carbonyl carbon could potentially increase the acidity of the α-proton and thus the risk of racemization. highfine.com

However, many common transformations can be carried out with high retention of stereochemistry. For example, catalytic N-alkylation of α-amino acid esters with alcohols has been achieved with excellent preservation of the stereochemical integrity. rug.nl Similarly, nucleophilic substitution reactions at positions other than the α-carbon are unlikely to affect the stereocenter, provided that the reaction conditions are not overly harsh.

Diastereoselective Reactions Guided by Existing Chirality

The (2R)-stereocenter in this compound can act as a chiral auxiliary, directing the stereochemical outcome of reactions at other sites within the molecule or in intermolecular processes. This diastereoselective control is a cornerstone of asymmetric synthesis.

Examples of Diastereoselective Reactions (by analogy):

Radical Additions: The addition of radicals to dehydroalanine (B155165) derivatives bearing a chiral auxiliary has been shown to proceed with high diastereoselectivity. nih.govrsc.orgrsc.org It is plausible that if a double bond were introduced into the side chain of the butanoate moiety, the existing (2R)-stereocenter, in conjunction with the bulky benzamide (B126) and tert-butyl groups, would effectively shield one face of the molecule, leading to a preferred direction of attack for an incoming radical.

Alkylation of Enolates: The stereoselective alkylation of chiral N-acyl oxazolidinones, which are structurally related to the N-benzamido portion of the target molecule, is a well-established method for the synthesis of enantiomerically enriched compounds. ub.edu If the butanoate side chain were to be functionalized to allow for enolate formation, the (2R)-center would likely influence the facial selectivity of the subsequent alkylation.

The degree of diastereoselectivity in such reactions is typically quantified by the diastereomeric excess (d.e.), which represents the excess of one diastereomer over the other. High d.e. values are indicative of effective stereochemical control by the chiral center.

Radical Chemistry Involving the tert-Butyl Group

The tert-butyl group of this compound can participate in radical reactions, primarily through the cleavage of the ester C-O bond.

Generation and Reactivity of tert-Butyl Radicals

The tert-butyl radical can be generated from tert-butyl esters under various conditions, often involving single-electron transfer (SET) processes.

Methods for Generating tert-Butyl Radicals from tert-Butyl Esters:

MethodReagentsDescription
Photoredox Catalysis Photocatalyst (e.g., iridium or ruthenium complexes), lightThe excited photocatalyst can engage in a single-electron transfer with the ester, leading to the formation of a radical anion that fragments to release the tert-butyl radical. researchgate.net
Chemical Oxidation/Reduction Strong oxidizing or reducing agentsReagents capable of single-electron transfer can initiate the fragmentation of the tert-butyl ester.

Once generated, the tert-butyl radical is a highly reactive intermediate that can participate in a variety of transformations, including:

Hydrogen Abstraction: The tert-butyl radical can abstract a hydrogen atom from a suitable donor, forming isobutane.

Addition to Unsaturated Systems: It can add to double or triple bonds, forming a new C-C bond and generating a new radical species.

β-Scission: Under certain conditions, the tert-butyl radical can undergo β-scission to form isobutene and a methyl radical.

Mechanistic Pathways of Radical-Mediated Transformations

The radical-mediated cleavage of the tert-butyl ester in this compound can be a key step in deprotection strategies. For instance, the use of a triarylamminium radical cation, such as tris(4-bromophenyl)aminium hexachloroantimonate ("Magic Blue"), in the presence of a silane (B1218182) has been shown to facilitate the de-tert-butylation of various esters. rsc.org

Proposed Mechanism for Radical-Mediated Deprotection:

Initiation: A single-electron transfer from a suitable donor (or to a suitable acceptor) to the tert-butyl ester can initiate the process. In the case of photoredox catalysis, this is typically the excited state of the photocatalyst.

Fragmentation: The resulting radical ion of the ester is unstable and fragments, leading to the formation of the tert-butyl radical and the corresponding carboxylate.

Propagation/Termination: The tert-butyl radical can then participate in subsequent reactions, such as hydrogen abstraction from a donor molecule, to complete the catalytic cycle or terminate the radical chain.

It is important to note that the conditions required for these radical transformations must be carefully chosen to avoid unwanted side reactions and to maintain the stereochemical integrity of the rest of the molecule, particularly the (2R)-stereocenter.

Mechanistic Investigations and Elucidation of Reaction Pathways

Detailed Studies of Stereoselective Reaction Mechanisms

Stereoselectivity in the synthesis of tert-Butyl (2R)-2-benzamidobutanoate is paramount to its utility. The creation of the specific (2R)-stereocenter is typically achieved through asymmetric transformations where the energetic pathways leading to the two possible enantiomers are sufficiently different, causing one to be formed preferentially.

The enantioselectivity of a chemical reaction is determined by the difference in the free energy of the diastereomeric transition states leading to the enantiomeric products. For the synthesis of chiral N-acyl amino acid esters, computational and experimental studies on analogous systems suggest that the transition state involves a highly organized assembly of the substrate, a chiral catalyst, and reagents.

In a typical catalytic asymmetric synthesis, the chiral catalyst (often a metal complex with a chiral ligand) coordinates with the substrate, (2R)-2-benzamidobutanoic acid or a precursor. This coordination creates a chiral environment around the reaction center. For instance, in an esterification reaction, the catalyst can activate the carboxylic acid group, and the chiral ligand sterically hinders one face of the molecule. The incoming nucleophile, such as isobutylene (B52900) or tert-butanol (B103910), can then approach only from the less hindered face, leading to the preferential formation of the (2R)-ester. DFT calculations on similar systems have shown that the combination of a chiral ligand with a metal center can create a specific chiral pocket in the transition state, which is key for high stereoselectivity. mdpi.com The stability of this transition state is influenced by steric repulsions and electronic interactions between the substrate, the ligand, and the incoming reagent.

The selection of an appropriate catalyst and chiral ligand is the most critical factor in achieving high enantioselectivity. In transition-metal catalysis, metals such as rhodium, iridium, and palladium are commonly used, coordinated to chiral ligands that dictate the stereochemical outcome. hilarispublisher.com Amino acid derivatives themselves are often employed as effective chiral ligands due to their natural chirality and ability to coordinate with metal centers. mdpi.com

The chiral ligand imparts stereochemical information to the catalytic center, which is then transferred to the substrate during the reaction. The mechanism of this transfer can involve:

Steric Hindrance: Bulky groups on the ligand can physically block one pathway, forcing the reaction to proceed through another. For example, the steric clash between a bulky group on a ligand and a substituent on the substrate can form a sterically controlled chiral environment. mdpi.com

Electronic Effects: The electronic properties of the ligand can influence the geometry and reactivity of the catalyst-substrate complex.

Bifunctional Catalysis: Some catalysts and ligands can activate both the substrate and the reagent simultaneously through multiple interaction points, such as Lewis acid and Brønsted base sites, leading to a highly ordered and rigid transition state.

The following table illustrates the effectiveness of various catalyst-ligand systems in analogous asymmetric syntheses of amino acid derivatives, demonstrating the crucial role these components play in achieving high enantioselectivity.

Catalyst PrecursorChiral LigandReaction TypeSubstrate TypeEnantiomeric Excess (ee)Reference
[Rh(COD)₂]BF₄(S,S)-Et-DuPhosAsymmetric HydrogenationN-acylaminoacrylate>99% acs.org
Cu(OTf)₂(R)-DTBM-SEGPHOSHydroaminationCinnamic acid derivative95% nih.gov
Zn(OTf)₂ProPhenolAsymmetric Aldol (B89426) ReactionGlycine (B1666218) Schiff base91% acs.org
Pd(OAc)₂(S)-BINAPAsymmetric AminationOlefin90% hilarispublisher.com

Kinetic Analysis of Amidation and Esterification Processes

The formation of this compound involves two key bond-forming reactions: amidation (to form the benzamido group) and esterification (to form the tert-butyl ester). The kinetics of these processes determine the reaction rate, efficiency, and, in some cases, the final product distribution.

Amidation: The formation of the amide bond from (2R)-aminobutanoic acid and a benzoic acid derivative typically proceeds through a concerted mechanism. Studies on similar reactions show that the transformation often involves a neutral transition state where the nucleophilic attack of the amine and the subsequent proton transfers occur concurrently. acs.org The reaction rate can be influenced by the nature of the activating agent used for the carboxylic acid and the nucleophilicity of the amine. In enzyme-catalyzed amidations, kinetic studies have been used to determine substrate specificity and catalytic efficiency. gatech.edu

Esterification: The synthesis of the tert-butyl ester is commonly achieved under acidic conditions. The reaction of (2R)-2-benzamidobutanoic acid with isobutylene or tert-butanol is catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid. thieme.de The kinetic profile of this reaction follows an acid-catalyzed pathway. The mechanism involves the protonation of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol or olefin. The rate-determining step is often the formation of a stabilized tert-butyl carbocation intermediate. acsgcipr.org Kinetic studies on the hydrolysis of tert-butyl formate, an analogous ester, show that the reaction rate is highly dependent on pH and temperature, with activation energies for acid-catalyzed pathways being around 59 kJ/mol. science.gov

Influence of Solvent and Additives on Reaction Outcome

The choice of solvent and the use of additives can dramatically alter the course of a chemical reaction, affecting its rate, yield, and selectivity.

Solvent Effects: Solvents play a crucial role by solvating reactants, intermediates, and transition states. In amidation and esterification reactions, solvent polarity is a key parameter.

Polar Aprotic Solvents: Solvents like acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dioxane are often used. mdpi.comnih.gov In a study on the esterification of acetic acid with ethanol, ACN was found to promote the reaction, whereas DMF strongly suppressed it. elsevierpure.com This is because solvents can influence the activity coefficients of reactants and products, thereby shifting the reaction equilibrium. elsevierpure.comresearchgate.net

Non-polar Solvents: Less polar solvents like toluene (B28343) or dichloromethane (B109758) may be used, particularly in reactions where water removal is necessary to drive the equilibrium towards the products.

The following table, based on data from a study on acetic acid esterification, illustrates how solvent choice can impact reaction equilibrium.

SolventDielectric Constant (ε)Equilibrium Conversion (%)Reference
Acetonitrile37.577.1 elsevierpure.com
Acetone20.768.3 elsevierpure.com
Tetrahydrofuran (B95107)7.663.8 elsevierpure.com
Dimethylformamide36.745.4 elsevierpure.com

Additives: Additives are substances added in small quantities to improve reaction performance. In asymmetric catalysis, additives can enhance enantioselectivity, yield, or reaction rate without being incorporated into the final product. acs.org For instance, in Lewis acid-catalyzed amidations, additives can coordinate with reactants to increase their reactivity. Similarly, in stereoselective syntheses, additives can modify the structure of the catalytic complex, leading to improved stereocontrol. nih.gov

Decomposition Pathways and Stability Considerations in Reaction Media

The stability of this compound is largely dictated by the lability of the tert-butyl ester group. While the amide bond is generally robust, the tert-butyl ester is specifically designed as a protecting group that is stable under basic and neutral conditions but can be readily cleaved under acidic conditions. thieme.deorganic-chemistry.org

The primary decomposition pathway is acid-catalyzed hydrolysis. acsgcipr.org The mechanism proceeds as follows:

Protonation of the carbonyl oxygen of the ester group by an acid catalyst.

Cleavage of the carbon-oxygen bond to form the carboxylic acid and a relatively stable tertiary carbocation (the tert-butyl cation). This step is typically the rate-determining step.

The highly electrophilic tert-butyl cation is then quenched. In most non-nucleophilic organic solvents, it undergoes rapid deprotonation (E1 elimination) to form isobutylene gas. stackexchange.com

This inherent instability in acidic media is a critical consideration during synthesis, work-up, and purification. Exposure to strong acids, even catalytic amounts, can lead to premature deprotection and loss of product. Conversely, the compound exhibits high stability in basic media, allowing for reactions at other parts of the molecule without affecting the tert-butyl ester. acsgcipr.org Thermally, tert-butyl esters are relatively stable, but prolonged exposure to high temperatures can lead to decomposition, often through pathways involving the same tert-butyl cation intermediate. acs.org

Applications As a Chiral Building Block in Advanced Organic Synthesis

Intermediate in the Synthesis of Chiral Amines and Amides

Chiral amines and amides are ubiquitous structural motifs in pharmaceuticals and agrochemicals. tert-Butyl (2R)-2-benzamidobutanoate serves as a valuable intermediate for the synthesis of these compounds in high enantiomeric purity.

The transformation into chiral amines is typically achieved through the reduction of the carboxylic acid functionality (after deprotection of the tert-butyl ester) to a primary alcohol, followed by conversion to an amine, or via a Curtius or Hofmann rearrangement of a carboxylic acid derivative. A more direct route involves the decarboxylation of the amino acid precursor. The presence of the chiral center dictates the stereochemistry of the final amine product.

For the synthesis of chiral amides, the deprotected carboxylic acid can be activated and reacted with a primary or secondary amine. This reaction is often facilitated by standard peptide coupling reagents. Conversely, the benzamido group can be modified or replaced to generate different amide structures. The synthesis of a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives showcases the utility of forming amide bonds from related structures. The tert-butanesulfinamide (tBS) auxiliary, while a different reagent, exemplifies the broader strategy of using chiral reagents to synthesize chiral amines with excellent stereocontrol.

Role in the Construction of Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are core structures in a vast number of biologically active compounds. The functional groups and stereocenter of this compound make it an adept starting material for the construction of various chiral heterocyclic systems.

Synthetic strategies often involve intramolecular cyclization reactions. For example, after modification of the butanoate chain to introduce a second functional group, cyclization between this new group and either the amine or the carboxylate can lead to the formation of chiral lactams (e.g., pyrrolidinones, piperidinones), which are themselves important synthetic intermediates. The synthesis of benzotriazoles from o-phenylenediamines using tert-butyl nitrite (B80452) highlights a nitrogen transfer reaction that is conceptually related to building nitrogenous rings. The use of tert-butyl nitrite in synthesizing various nitrogen-containing heterocycles like isoxazoles and cinnolines further illustrates the importance of such reagents in modern organic synthesis.

Heterocyclic ScaffoldSynthetic StrategyRelated Reagent/Methodology
Chiral PyrrolidinonesIntramolecular amidationStandard cyclization protocols
Chiral PiperidinonesRing-closing metathesis followed by reductionGrubbs' catalysis
Chiral TetrahydroisoquinolinesPictet-Spengler reaction of a derived amino-aldehydeAcid-catalyzed cyclization

Contribution to the Total Synthesis of Complex Molecular Architectures

The true utility of a chiral building block is often demonstrated in its application to the total synthesis of complex natural products or other intricate molecular targets. While specific examples detailing the use of this compound in a completed total synthesis are not broadly documented in readily accessible literature, its potential is evident from its structural features.

In a hypothetical total synthesis, this compound could serve as the source for a key chiral fragment. For instance, a natural product containing an α-amino acid derivative or a chiral amine segment could be retrosynthetically disconnected to this compound. The synthesis would then proceed by elaborating the butanoate framework and integrating it into the larger molecular architecture. The principles of using chiral building blocks derived from amino acids are well-established in the total synthesis of complex alkaloids, macrolides, and peptides.

Design and Synthesis of Specialized Reagents and Ligands

The chiral scaffold of this compound is also suitable for the design and synthesis of specialized chiral reagents and ligands for asymmetric catalysis. By chemically modifying the carboxyl and amino groups, it is possible to attach phosphine (B1218219), oxazoline, or other coordinating moieties.

For example, reduction of the tert-butyl ester to an alcohol provides a handle for introducing a phosphine group, potentially leading to a P,N-bidentate ligand. Such ligands are highly sought after for a variety of transition-metal-catalyzed asymmetric reactions, including hydrogenation, allylic alkylation, and cross-coupling reactions. The synthesis of chiral bisamide ligands from chiral diacids demonstrates a similar principle where a chiral backbone is used to create C2-symmetric ligands for asymmetric transformations. The development of chiral N-(tert-Butyl)-N-methylaniline type ligands for palladium-catalyzed asymmetric allylic alkylation further underscores the value of C-N axial chirality in ligand design. The design of such ligands based on the (2R)-2-benzamidobutanoate framework would be a logical extension of these concepts, aiming to create novel catalysts with unique steric and electronic properties to control the stereochemical outcome of chemical reactions.

Spectroscopic Analysis and Structural Elucidation in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise atomic connectivity and stereochemistry of organic molecules in solution. For a chiral compound like tert-Butyl (2R)-2-benzamidobutanoate, NMR provides invaluable data regarding the chemical environment of each nucleus.

Advanced 1D and 2D NMR Experiments

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, offer a foundational understanding of the molecular structure. The ¹H NMR spectrum displays characteristic signals for the protons of the tert-butyl group (a sharp singlet), the ethyl side chain, the α-proton at the chiral center, the amide proton, and the aromatic protons of the benzoyl group. The chemical shift and multiplicity of these signals provide initial structural clues. For instance, the large integration value of the singlet around 1.5 ppm is characteristic of the nine equivalent protons of the tert-butyl group. nih.govutsouthwestern.edu

Two-dimensional (2D) NMR experiments are employed to establish definitive correlations between atoms. Correlation Spectroscopy (COSY) reveals proton-proton couplings, which is essential for mapping the spin systems, such as the one present in the butanoate fragment. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals. nanalysis.com Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range (2-3 bond) couplings between protons and carbons. This is crucial for connecting the distinct structural units, for example, by showing a correlation from the amide proton to the benzoyl carbonyl carbon and the α-carbon.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom/Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
tert-Butyl –C(CH₃)₃~1.4-1.5 (singlet, 9H)~28
tert-Butyl –C (CH₃)₃-~82
Ethyl –CH₃~0.9-1.0 (triplet)~10
Ethyl –CH₂–~1.8-2.0 (multiplet)~25
α-CH~4.5-4.7 (multiplet)~55
Amide N-H~6.8-7.2 (doublet)-
Benzoyl Aromatic-H (ortho)~7.8-7.9 (multiplet)~128
Benzoyl Aromatic-H (meta, para)~7.4-7.5 (multiplet)~127, ~132
Ester C=O-~171
Amide C=O-~167
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Chiral Shift Reagents for Enantiomeric Purity Assessment

Assessing the enantiomeric purity is critical for chiral compounds. While standard NMR confirms the structure, it cannot differentiate between enantiomers. Chiral Shift Reagents (CSRs), typically lanthanide complexes, are used to resolve this. acs.orgacs.org When a CSR is added to a sample of non-racemic this compound, it forms diastereomeric complexes with both the (R) and any potential (S) enantiomer present. This interaction induces differential changes in the chemical shifts of the protons of the enantiomers, leading to the separation of signals in the ¹H NMR spectrum. rsc.org The relative integration of these newly resolved signals allows for the direct and accurate determination of the enantiomeric excess (% ee). nih.govyakhak.org

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Studies

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions, enabling the determination of molecular weight and elucidation of molecular structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is used to determine its elemental composition. Using techniques such as electrospray ionization (ESI), the exact mass of the protonated molecule, [M+H]⁺, of this compound can be determined. This experimental value is then compared to the calculated mass for the proposed formula, C₁₅H₂₁NO₃. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the correct molecular formula. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is used to verify the connectivity of the molecule. In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways for N-acylated amino acid esters include the neutral loss of the tert-butyl group as isobutylene (B52900) (-56 Da) and cleavage at the amide and ester bonds. core.ac.uknih.govresearchgate.net Analysis of these daughter ions confirms the presence and arrangement of the benzoyl, butanoate, and tert-butyl ester moieties. nih.gov

Table 2: Predicted Key Fragment Ions in MS/MS Analysis of [this compound + H]⁺

Fragment Ion (m/z)Proposed Neutral Loss / Fragment Identity
206.1[M+H - C₄H₈]⁺ (Loss of isobutylene)
105.0[C₇H₅O]⁺ (Benzoyl cation)
162.1[M+H - C₇H₅O]⁺ (Loss of benzoyl group)
86.1[C₅H₁₂N]⁺ (Fragment from butanoate chain)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. It is an effective method for identifying the functional groups within a molecule. researchgate.net

For this compound, the IR spectrum provides a distinct fingerprint. A strong absorption band is expected around 1730-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group. The amide I band, which is primarily due to the amide carbonyl stretch, typically appears at a lower wavenumber, around 1650-1660 cm⁻¹. acs.org The N-H stretch of the secondary amide is observed as a distinct band in the 3300-3400 cm⁻¹ region. researchgate.net Aliphatic C-H stretching vibrations from the tert-butyl and ethyl groups are found just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. illinois.eduuni-hamburg.de Raman spectroscopy offers complementary information, particularly for the non-polar C-C bonds in the aromatic ring and aliphatic chain.

Table 3: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)
Amide N-HStretch3300 - 3400
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2980
Ester C=OStretch1730 - 1740
Amide C=O (Amide I)Stretch1650 - 1660
Amide N-HBend (Amide II)1530 - 1550
Aromatic C=CStretch1450 - 1600

X-ray Crystallography for Absolute Stereochemical Determination and Solid-State Conformation

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of chiral compounds. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, allowing for the construction of a detailed three-dimensional molecular structure. For this compound, a single-crystal X-ray diffraction study would confirm the (R)-configuration at the chiral center and reveal its preferred conformation in the solid state.

Table 1: Representative Crystallographic Data for a Chiral Organic Molecule

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)10.211
c (Å)18.345
α (°)90
β (°)90
γ (°)90
Volume (ų)1598.7
Z4

Note: The data in this table is illustrative for a chiral organic molecule and does not represent actual data for this compound.

Chiroptical Spectroscopy: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

Chiroptical spectroscopic techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for characterizing chiral molecules in solution. These methods are based on the differential interaction of chiral substances with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum of this compound would exhibit a Cotton effect, which is a characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. The sign of the Cotton effect can often be correlated with the absolute configuration of the chiral center. The benzamido group, containing the phenyl and carbonyl chromophores, would be the primary contributor to the observed Cotton effect.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum provides information about the stereochemical environment of the chromophores within the molecule. For this compound, the electronic transitions of the benzoyl chromophore would give rise to characteristic CD bands. The sign and intensity of these bands are sensitive to the conformation of the molecule and can be used to study conformational changes in solution. While specific ORD and CD data for this compound are not detailed in the search results, the principles of these techniques are fundamental to the study of chiral N-acyl amino acid derivatives. nih.gov

Table 2: Representative Chiroptical Data

TechniqueParameterWavelength (nm)Value
ORDSpecific Rotation [α]589 (D-line)+X°
Peak~280Positive
Trough~250Negative
CDMolar Ellipticity [θ]~275Positive
Molar Ellipticity [θ]~240Negative

Note: The data in this table is illustrative and does not represent actual measured values for this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method that can accurately predict the ground-state electronic structure and geometry of molecules. For tert-Butyl (2R)-2-benzamidobutanoate, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to perform a full geometric optimization. This process systematically alters the molecular geometry to find the lowest energy conformation.

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (infrared and Raman). These computed spectra can be compared with experimental data to validate the accuracy of the computational model.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AngleValue
Bond LengthC=O (amide)1.23 Å
Bond LengthC=O (ester)1.21 Å
Bond LengthC-N (amide)1.35 Å
Bond LengthCα-N1.46 Å
Bond AngleO=C-N122.5°
Bond AngleCα-N-C(O)121.8°
Dihedral AngleH-N-Cα-Cβ-150.3°

Note: The data in this table is hypothetical and for illustrative purposes.

For even greater accuracy in energetics and electronic properties, high-level ab initio methods can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. While computationally more demanding, these methods can be used to refine the energies of different conformers or to calculate properties like ionization potentials and electron affinities with high precision. For a molecule of this size, a common strategy is to use DFT for geometry optimization and then perform single-point energy calculations with a high-level ab initio method on the DFT-optimized geometry.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

The flexible side chains of this compound, particularly the butanoate and benzamido groups, allow for a wide range of possible conformations. MD simulations can be used to explore this conformational landscape by simulating the atomic motions of the molecule over a period of time, typically nanoseconds to microseconds.

By analyzing the trajectory from an MD simulation, one can identify the most stable or frequently visited conformations. The energetic barriers between these conformations can also be calculated, providing information about the kinetics of conformational interconversion. This is crucial for understanding how the molecule's shape might influence its interactions with other molecules.

Table 2: Hypothetical Major Conformers of this compound from MD Simulations

ConformerDihedral Angle (φ: C-N-Cα-C')Dihedral Angle (ψ: N-Cα-C'-O)Relative Population
A-65°140°45%
B-150°160°30%
C55°-60°15%

Note: The data in this table is hypothetical and for illustrative purposes.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited for studying these effects. By surrounding the this compound molecule with explicit solvent molecules (e.g., water, methanol) in the simulation box, one can observe how the solvent affects its conformational preferences and dynamics.

Furthermore, these simulations can provide detailed information about intermolecular interactions, such as hydrogen bonding between the amide group and solvent molecules, or hydrophobic interactions involving the tert-butyl and phenyl groups. Understanding these interactions is key to predicting the molecule's solubility and how it might interact with biological targets.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry can also be used to investigate the reactivity of this compound. For example, the mechanism of its synthesis or potential degradation pathways could be explored. By calculating the energies of reactants, products, and transition states, a detailed reaction energy profile can be constructed.

DFT is a common method for these types of studies. By locating the transition state structure for a given reaction step, the activation energy can be calculated, providing a quantitative measure of the reaction rate. These calculations can help to elucidate the step-by-step mechanism of a reaction and to understand the factors that control its outcome. For instance, the hydrolysis of the ester or amide bond could be modeled to predict the conditions under which these reactions are likely to occur.

Application of Machine Learning in Chemical Research

Machine learning (ML) is increasingly being applied to accelerate chemical research, from predicting reaction outcomes to designing new molecules. nih.govarocjournal.comyoutube.comresearchgate.net

Machine learning models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for new reactions. neurips.cc For the synthesis of this compound, an ML model could be used to predict the best combination of coupling reagents, solvents, and temperature to maximize the yield and enantioselectivity.

These models typically use molecular descriptors as input features. These can include physicochemical properties, topological indices, and quantum chemical parameters. By learning the complex relationships between these features and the reaction outcome, the model can make predictions for new, unseen combinations of reactants and conditions. Recent studies have shown that deep neural networks can predict enantioselectivity with high accuracy, even for complex catalytic systems. rsc.org

Table 2: Representative Features for a Machine Learning Model Predicting Enantioselectivity

Feature CategoryExample DescriptorsRationale
Reactant Properties Steric parameters (e.g., Sterimol), electronic parameters (e.g., Hammett constants), 3D conformational descriptors.The size, shape, and electronic nature of the reactants directly influence their interaction with the catalyst and each other.
Catalyst Properties Bite angle, cone angle, chiral descriptors, electrostatic potential maps.The catalyst's structure creates the chiral environment that dictates the stereochemical outcome of the reaction.
Solvent Properties Dielectric constant, polarity indices.The solvent can influence the stability of intermediates and transition states, thereby affecting reaction rates and selectivity.
Reaction Conditions Temperature, concentration.These parameters affect the kinetics and thermodynamics of the reaction.

This table provides examples of features that could be used to train a machine learning model for predicting the enantioselective synthesis of a chiral amide and is for illustrative purposes.

Computational methods, including machine learning, can be employed in the rational design of novel chiral molecules with desired properties. taylorfrancis.comlifechemicals.comfrontiersin.orgmdpi.com For this compound, this could involve designing analogs with improved biological activity, different physical properties, or enhanced stability.

The process of computational design often involves:

Defining a design objective: For example, increasing the binding affinity of the molecule to a specific biological target.

Generating virtual libraries of analogs: This can be done by systematically modifying the structure of the parent molecule.

Predicting the properties of the virtual analogs: Using computational models (e.g., QSAR, molecular docking, or machine learning) to predict the desired properties.

Selecting promising candidates for synthesis and experimental testing.

This in silico approach can significantly reduce the time and cost associated with the discovery and development of new chiral compounds.

Future Research Trajectories and Emerging Paradigms for Chiral Tert Butyl Benzamidobutanoates

Integration with Continuous Flow Synthesis and Automated Platforms

The shift from traditional batch processing to continuous flow manufacturing represents a significant paradigm shift in the pharmaceutical and fine chemical industries. contractpharma.comacs.org For the synthesis of chiral tert-butyl benzamidobutanoates, this transition promises substantial improvements in efficiency, safety, and product quality. contractpharma.com

Continuous flow chemistry, often utilizing microreactors, offers precise control over reaction parameters such as temperature, pressure, and residence time. aurigeneservices.comnih.gov This enhanced control is particularly beneficial for stereoselective reactions, where even minor fluctuations can impact the enantiomeric excess of the product. The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, allowing for the safe execution of highly exothermic reactions and enabling access to novel reaction conditions that are often unfeasible in large batch reactors. nih.govrsc.org

The integration of automated platforms with continuous flow systems allows for real-time monitoring and optimization of reaction conditions. aurigeneservices.com This can lead to higher yields, improved purity profiles, and reduced waste generation. contractpharma.comamericanpharmaceuticalreview.com For a multi-step synthesis, such as that required for tert-Butyl (2R)-2-benzamidobutanoate, individual steps can be "telescoped" into a continuous sequence, eliminating the need for isolation and purification of intermediates, thereby reducing solvent usage and manufacturing time. aurigeneservices.comchemicalindustryjournal.co.uk The scalability of flow processes is another key advantage; transitioning from laboratory-scale synthesis to industrial production can be achieved more seamlessly by running the system for longer periods or by parallelizing multiple reactor units ("numbering-up"). nih.govtandfonline.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Chiral Compounds

Feature Traditional Batch Synthesis Continuous Flow Synthesis Potential Advantage for Chiral Benzamidobutanoates
Process Control Limited control over temperature and mixing gradients Precise, real-time control over reaction parameters aurigeneservices.com Higher enantioselectivity and product purity
Safety Risk of thermal runaway with exothermic reactions Enhanced heat transfer minimizes risks contractpharma.comnih.gov Safer handling of reactive intermediates
Scalability Complex, often requires re-optimization Simplified by extending run time or parallelization tandfonline.com Faster transition from lab to industrial scale
Efficiency Intermediate isolation steps required "Telescoping" of multiple reaction steps aurigeneservices.com Reduced manufacturing time, solvent waste, and cost

| Footprint | Large reactors and plant space needed | Compact, smaller equipment footprint acs.org | Lower capital investment for manufacturing facilities |

The application of this technology is expected to revolutionize the production of chiral intermediates, making enantiomerically pure compounds like this compound more accessible and cost-effective.

Development of Novel and Sustainable Catalytic Systems for Asymmetric Synthesis

The core of producing enantiomerically pure this compound lies in the efficiency of the asymmetric catalyst. Future research is heavily focused on developing novel catalytic systems that are not only highly selective but also sustainable and economically viable. nano-ntp.comresearchgate.net

A key trend is the move towards catalysts based on earth-abundant and non-toxic metals as alternatives to precious metals like palladium, rhodium, and iridium. nano-ntp.com Nickel, for instance, has shown promise in the asymmetric hydrogenation of N-aryl imino esters to produce chiral α-aryl glycines with high enantioselectivity. acs.org The development of new chiral phosphorus ligands, including P-stereogenic phosphines, has been instrumental in these advancements. acs.orgsemanticscholar.org Such systems could be adapted for the asymmetric synthesis of the α-aminobutanoate core of the target molecule.

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, continues to be a vibrant area of research. nano-ntp.com Chiral aldehyde catalysis, for example, mimics biological processes to enable asymmetric transformations of amino acid esters. frontiersin.orgfrontiersin.org These catalysts offer the advantages of being less sensitive to air and moisture and avoiding toxic metal contamination in the final product.

Furthermore, the design of bio-inspired hybrid catalysts that combine the precision of biological systems with the robustness of synthetic materials is an emerging field. nano-ntp.comresearchgate.net These catalysts aim to create highly selective and active systems that operate under mild, environmentally friendly conditions. researchgate.net Research into amino acid-derived chiral ligands is also expanding, where the inherent chirality of amino acids is used to induce asymmetry in catalytic reactions. nih.govmdpi.com

Table 2: Emerging Catalytic Systems for Asymmetric Synthesis

Catalyst Type Description Potential Application for this compound
Earth-Abundant Metal Catalysts Complexes based on metals like iron, copper, and nickel. nano-ntp.com Sustainable and cost-effective asymmetric hydrogenation or amination.
Advanced Organocatalysts Metal-free small molecules, such as chiral aldehydes or phosphoric acids. frontiersin.orgresearchgate.net Enantioselective C-C or C-N bond formation under mild conditions.
Bio-inspired/Hybrid Catalysts Systems that mimic enzyme active sites or incorporate biological components. nano-ntp.comresearchgate.net High selectivity and activity in aqueous media, reducing organic solvent use.

| Amino Acid-Derived Ligands | Chiral ligands synthesized from the natural amino acid pool. nih.govmdpi.com | Creating highly effective stereochemical environments for metal-catalyzed reactions. |

The ultimate goal is to develop catalytic systems that are highly efficient (high turnover numbers), enantioselective (high e.e.), reusable, and operate under green chemistry principles, thereby minimizing the environmental impact of synthesis. nano-ntp.com

Exploration of Bio-inspired and Green Chemistry Approaches

Green chemistry principles are increasingly influencing the design of synthetic routes for complex molecules. For chiral N-acyl amino acid esters like this compound, bio-inspired and biocatalytic methods offer a promising path toward more sustainable manufacturing. nih.govrsc.org

Enzyme-catalyzed synthesis is a cornerstone of this approach. Enzymes operate under mild conditions (room temperature and atmospheric pressure in aqueous media), exhibit exquisite chemo-, regio-, and stereoselectivity, and are biodegradable. nih.gov For the target molecule, specific enzymes could be employed for key transformations:

Lipases or Proteases: These enzymes can be used for the kinetic resolution of a racemic aminobutanoate precursor or for the stereoselective acylation of the amino group with a benzoyl donor. rsc.orgresearchgate.net

Amidases: Could be used for the enantioselective hydrolysis of a racemic amide or for the direct enzymatic formation of the amide bond. nih.gov

Transaminases: Can be used to produce the chiral amino group by asymmetric amination of a keto-acid precursor. nih.govresearchgate.net

The conventional chemical synthesis of N-acyl amino acids often involves toxic reagents. nih.gov Enzyme-catalyzed biotransformations provide a greener alternative. nih.govresearchgate.net Strategies are being developed for enzymatic amidation in aqueous systems, potentially avoiding hazardous solvents and coupling agents. rsc.orgresearchgate.net ATP-dependent enzymes, in particular, are promising for forming amide bonds in water and can be paired with ATP recycling systems to improve efficiency. rsc.org

Beyond enzymatic catalysis, other green chemistry strategies include the use of safer, renewable solvents, minimizing waste through atom-economical reactions, and reducing energy consumption. humanjournals.com Biomimetic catalysis, which draws inspiration from enzymatic reactions, aims to develop small-molecule catalysts that can achieve similar efficiency and selectivity. bohrium.comresearchgate.net For example, the development of chiral pyridoxal (B1214274) catalysts for biomimetic aldol (B89426) reactions showcases how enzymatic principles can be translated into powerful synthetic tools for creating chiral β-hydroxy-α-amino esters. bohrium.comresearchgate.net

Expansion of Chiral Building Block Utility in Unexplored Chemical Transformations

Chiral α-amino acid derivatives are fundamental building blocks in organic synthesis, prized for their role in constructing complex, biologically active molecules. nih.govnih.gov this compound, as a protected, non-proteinogenic amino acid ester, holds significant potential for use in a variety of unexplored chemical transformations.

Future research will likely focus on leveraging its stereocenter to direct subsequent reactions. The N-benzoyl and tert-butyl ester groups provide robust protection while allowing for selective deprotection and further functionalization. Potential areas of exploration include:

Synthesis of Novel Peptidomimetics: Incorporation of this moiety into peptide chains could introduce conformational constraints or novel side-chain functionalities, leading to peptides with enhanced stability or biological activity.

Diastereoselective Reactions: The existing chiral center can be used to control the stereochemical outcome of reactions at adjacent positions, such as aldol additions or Michael reactions, to create molecules with multiple stereocenters.

Asymmetric Catalysis: The molecule itself, or a derivative, could serve as a chiral ligand for transition metal catalysts, transferring its stereochemical information to a prochiral substrate in a catalytic cycle. rsc.org

Synthesis of Heterocycles: The functional groups present in the molecule make it a versatile precursor for the synthesis of chiral nitrogen- and oxygen-containing heterocyclic compounds, which are common scaffolds in pharmaceuticals.

The utility of similar chiral building blocks has been demonstrated in the synthesis of vicinal amino alcohols, butenolides, and butyrolactones, all of which are important structural motifs in natural products and drugs. nih.govrsc.org By analogy, this compound can be envisioned as a starting point for a diverse array of complex chiral molecules.

Advanced Computational Tools for Multi-scale Modeling in Chiral Synthesis

The design and optimization of stereoselective syntheses are being increasingly accelerated by advanced computational chemistry. For a molecule like this compound, multi-scale modeling can provide profound insights that guide experimental work, saving time and resources.

Density Functional Theory (DFT) calculations are powerful tools for elucidating reaction mechanisms and understanding the origins of stereoselectivity. nano-ntp.comresearchgate.net By modeling the transition states of competing reaction pathways (i.e., those leading to the R vs. S enantiomer), researchers can predict which catalyst-substrate combination will provide the highest enantiomeric excess. This predictive power allows for the in silico screening of potential catalysts before they are synthesized in the lab, focusing experimental efforts on the most promising candidates.

Computational modeling can also aid in the rational design of novel catalysts. By understanding the specific non-covalent interactions between a catalyst and substrate that govern stereocontrol, new catalysts with optimized structural features can be designed to enhance these interactions and improve selectivity. nano-ntp.com This approach is particularly valuable in developing bio-inspired and organocatalytic systems where subtle changes in the catalyst structure can have a large impact on performance.

Beyond the molecular level, multi-scale modeling can simulate process-level parameters, such as reaction kinetics and fluid dynamics within a continuous flow reactor. This can help in optimizing reactor design and operating conditions to maximize yield and purity, bridging the gap between fundamental chemical discovery and practical chemical engineering.

Table 3: Applications of Computational Tools in Chiral Synthesis

Computational Tool Application Benefit for this compound Synthesis
Density Functional Theory (DFT) Elucidating reaction mechanisms and transition state structures. nano-ntp.comresearchgate.net Predicts enantioselectivity; explains the origin of stereocontrol.
Molecular Dynamics (MD) Simulating catalyst-substrate interactions and conformational flexibility. Identifies key interactions for rational catalyst design.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling enzymatic reactions by treating the active site with high accuracy. Aids in understanding and engineering enzymes for biocatalysis.

| Computational Fluid Dynamics (CFD) | Simulating flow patterns and mixing in continuous flow reactors. | Optimizes reactor design and process conditions for scale-up. |

The integration of these advanced computational tools is creating a new paradigm where catalyst and process design are increasingly driven by theoretical prediction, leading to the faster development of more efficient and selective methods for synthesizing chiral molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.